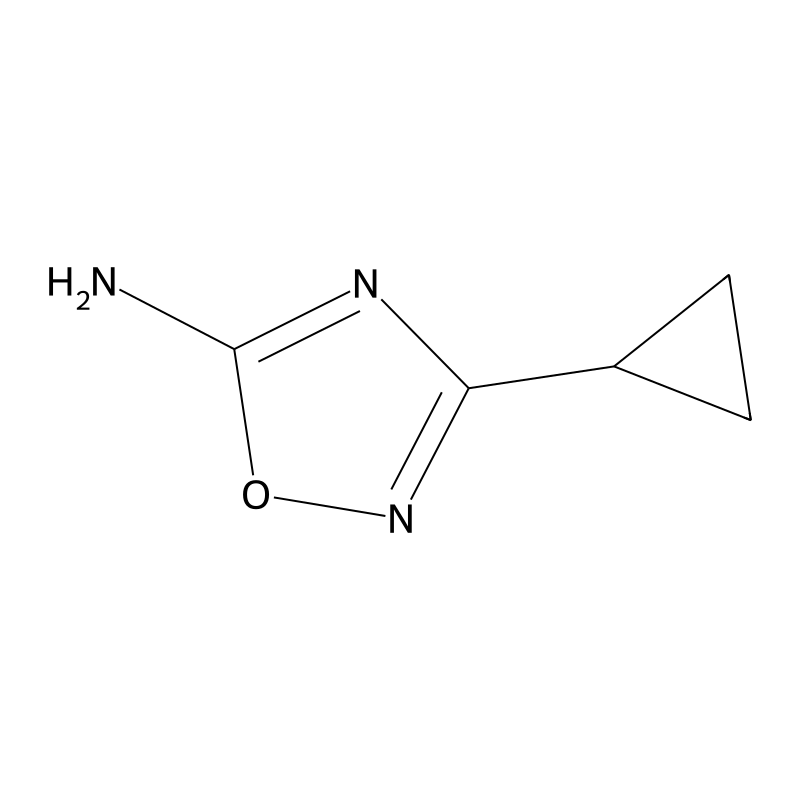

3-Cyclopropyl-1,2,4-oxadiazol-5-amine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

- Availability in Chemical Databases: The compound is listed in PubChem, a public database of chemical information PubChem, with an identification number of CID 22661056. However, there is no mention of its application in scientific research within the database.

- Commercial Availability: Sigma-Aldrich, a supplier of chemicals and laboratory reagents, offers 3-Cyclopropyl-1,2,4-oxadiazol-5-amine Sigma-Aldrich: . The product description does not specify any research applications.

3-Cyclopropyl-1,2,4-oxadiazol-5-amine is a heterocyclic compound characterized by the molecular formula . It belongs to the oxadiazole family, which is notable for its diverse biological activities and applications in medicinal chemistry. The compound features a five-membered ring containing three nitrogen atoms and two oxygen atoms, with a cyclopropyl group attached at the 3-position and an amine group at the 5-position. This unique structure contributes to its potential pharmacological properties, making it a subject of interest in various fields of research.

- Oxidation: This compound can be oxidized to form different oxadiazole derivatives.

- Reduction: Reduction reactions can modify the oxadiazole ring or the cyclopropyl group.

- Substitution: Nucleophilic substitution reactions can introduce various functional groups onto the oxadiazole ring.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The reaction conditions often involve mild temperatures and neutral to slightly basic pH levels.

The biological activity of 3-Cyclopropyl-1,2,4-oxadiazol-5-amine is primarily attributed to its interaction with various biological targets. Compounds in the oxadiazole class are known for their diverse pharmacological effects, including:

- Antitumor Activity: Some studies suggest that oxadiazoles may exhibit antitumor properties through mechanisms involving apoptosis and cell cycle regulation.

- Inhibitory Effects on Enzymes: This compound has demonstrated inhibitory activity against acetylcholinesterase and butyrylcholinesterase, enzymes involved in neurotransmission.

The mechanism of action typically involves hydrogen bonding interactions due to the electronegativities of nitrogen and oxygen within the oxadiazole ring, allowing for effective binding to biological macromolecules.

The synthesis of 3-Cyclopropyl-1,2,4-oxadiazol-5-amine generally involves the cyclization of amidoximes with carboxylic acids or their derivatives. A common synthetic route includes:

- O-Acylation of Amidoximes: This step involves treating amidoximes with acyl chlorides or cyclic anhydrides.

- Cyclocondensation: The reaction is conducted in the presence of a base such as tetrabutylammonium fluoride (TBAF) in tetrahydrofuran (THF) at room temperature.

Industrial methods may utilize continuous flow reactors for scalability and efficiency, optimizing reagents to minimize costs and environmental impact.

3-Cyclopropyl-1,2,4-oxadiazol-5-amine has potential applications across various fields:

- Medicinal Chemistry: Due to its biological activity, it may serve as a lead compound for developing new therapeutic agents.

- Agricultural Chemistry: Its properties could be explored for developing agrochemicals with specific biological targets.

Research into small molecules containing oxadiazole rings continues due to their promising applications in drug discovery and development .

Interaction studies involving 3-Cyclopropyl-1,2,4-oxadiazol-5-amine focus on its binding affinity to various biological targets. Preliminary investigations suggest that this compound may interact with enzymes or receptors involved in inflammatory pathways or cancer cell signaling. Further research is necessary to quantitatively and qualitatively define these interactions.

Several compounds share structural similarities with 3-Cyclopropyl-1,2,4-oxadiazol-5-amine. Here are notable examples:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 5-Amino-1,2,4-oxadiazole | Contains an amino group at position 5 | Antimicrobial |

| 3-(Cyclohexyl)-1,2,4-oxadiazol | Cyclohexyl group instead of cyclopropyl | Anti-inflammatory |

| 3-Methyl-N-(cyclohexylethyl)-1,2,4-oxadiazol | Methyl substitution at position 3 | Antitumor |

Uniqueness

The unique combination of cyclopropyl groups in 3-Cyclopropyl-1,2,4-oxadiazol-5-amine may confer distinct advantages in terms of selectivity and potency against specific biological targets compared to its analogs. Its structural features enable it to exhibit unique pharmacological properties that warrant further investigation.